Cas no 5397-99-9 (Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione)
5397-99-9 structure
Product Name:Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione
Numero CAS:5397-99-9
MF:C20H10O3
MW:298.291605472565
CID:1586307
PubChem ID:220855
Update Time:2025-04-21
Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione
- dinaphtho[2,1-b,2',3'-d]furan-8,13-dione
- 1''.4''-Dioxo-1''.4''-dihydro-(dinaphtho-2'.1':2.3:2''.3'':4.5-furan)
- AR-1I5893
- SureCN7575236
- dinaphtho(2,1-b:2',3'-d)furan-8,13-dione
- AC1L59FK
- NSC4298
- CTK1H3424
- CHEMBL230244
- dinaphtho[2,1-b,2',3'-d]furan-8,13-quinone
- AC1Q6JLV
- dinaphtho<
- 2,1-b:2',3'-d>
- furan-8,13-(8H,13H)-dione
- 2,1-b,2',3'-d>
- furan-8,13-dione
- Dinaphtho[2,1-b,2',3'-d]furan-8,13-chinon
- dinaphtho[2,1-b,2',3'-d]furan-8,13-dione; 1''.4''-Dioxo-1''.4''-dihydro-(dinaphtho-2'.1':2.3:2''.3'':4.5-furan); AR-1I5893; SureCN7575236; dinaphtho(2,1-b:2',3'-d)furan-8,13-dione; AC1L59FK; NSC4298; CTK1H3424; CHEMBL230244; dinaphtho[2,1-b,2',3'-d]furan-8,13-quinone; AC1Q6JLV; dinaphtho< 2,1-b:2',3'-d> furan-8,13-(8H,13H)-dione; dinaphtho< 2,1-b,2',3'-d> furan-8,13-dione; Dinaphtho[2,1-b,2',3'-d]furan-8,13-chinon;
- DTXSID40277810
- Dinaphtho[2,1-b.2',3'-d]furan-8-13-dione
- SCHEMBL7575236
- VYZMRDGGVIOWCY-UHFFFAOYSA-N
- NSC-4298
- 5397-99-9
-
- Inchi: 1S/C20H10O3/c21-18-13-7-3-4-8-14(13)19(22)20-17(18)16-12-6-2-1-5-11(12)9-10-15(16)23-20/h1-10H
- Chiave InChI: VYZMRDGGVIOWCY-UHFFFAOYSA-N
- Sorrisi: O1C2C=CC3C=CC=CC=3C=2C2C(C3C=CC=CC=3C(C1=2)=O)=O
Proprietà calcolate
- Massa esatta: 298.063
- Massa monoisotopica: 298.062994177g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 527
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 47.3Ų
Proprietà sperimentali
- PSA: 47.28
Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
5397-99-9 (Dinaphtho[2,1-b:2',3'-d]furan-8,13-dione) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti